molecular formula C9H8BrNO4 B1356071 Methyl 2-(bromomethyl)-5-nitrobenzoate CAS No. 90725-68-1

Methyl 2-(bromomethyl)-5-nitrobenzoate

Cat. No.: B1356071
CAS No.: 90725-68-1
M. Wt: 274.07 g/mol
InChI Key: OAEABYNRBPCSQB-UHFFFAOYSA-N
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Description

Methyl 2-(bromomethyl)-5-nitrobenzoate is an organic compound with the molecular formula C9H8BrNO4 It is a derivative of benzoic acid and features both bromomethyl and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(bromomethyl)-5-nitrobenzoate can be synthesized through a multi-step process. One common method involves the bromination of methyl 2-methyl-5-nitrobenzoate. The reaction typically employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(bromomethyl)-5-nitrobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethylformamide (DMF) or ethanol.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzoates.

    Reduction: Formation of methyl 2-(aminomethyl)-5-nitrobenzoate.

    Oxidation: Formation of methyl 2-(bromomethyl)-5-nitrobenzoic acid.

Scientific Research Applications

Methyl 2-(bromomethyl)-5-nitrobenzoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the synthesis of pharmaceutical compounds.

    Material Science: Utilized in the preparation of functionalized materials and polymers.

    Biological Studies: Employed in the modification of biomolecules for studying biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of methyl 2-(bromomethyl)-5-nitrobenzoate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as an electrophile, attracting nucleophiles to form new bonds. In reduction reactions, the nitro group is reduced to an amino group, altering the compound’s electronic properties and reactivity. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-bromobenzoate: Lacks the nitro group, making it less reactive in certain types of reactions.

    Methyl 2-(bromomethyl)acrylate: Contains an acrylate group, offering different reactivity and applications.

    Methyl 2-(bromomethyl)-3-nitrobenzoate: Similar structure but with the nitro group in a different position, affecting its reactivity and applications.

Uniqueness

Methyl 2-(bromomethyl)-5-nitrobenzoate is unique due to the presence of both bromomethyl and nitro groups, which provide a combination of reactivity and versatility in organic synthesis. This dual functionality allows for a wide range of chemical transformations and applications in various fields of research.

Properties

IUPAC Name

methyl 2-(bromomethyl)-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO4/c1-15-9(12)8-4-7(11(13)14)3-2-6(8)5-10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAEABYNRBPCSQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60561622
Record name Methyl 2-(bromomethyl)-5-nitrobenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90725-68-1
Record name Benzoic acid, 2-(bromomethyl)-5-nitro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90725-68-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-(bromomethyl)-5-nitrobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-(bromomethyl)-5-nitrobenzoate
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Synthesis routes and methods I

Procedure details

3-Nitro-6-methylbenzoic acid (2-1) (Aldrich) was converted into methyl 3-nitro-6-methylbenzoate (2-2) using the standard procedure of MeOH and HCl gas. To a mixture of methyl 3-nitro-6-methylbenzoate (2-2) (2.0 g, 10.3 mmol) and N-bromosuccinimide (1.64 g, 9.23 mmol) in CHCl3 was added AIBN (20 mg) and this was then photolysed at reflux for 4 hours. The reaction was cooled, filtered and the filtrate evaporated to dryness. Chromatography of the residue (silica, hexane/EtOAc 92:8) afforded 2-3 as a solid (1.56 g). Rf (silica; hexane/EtOAc 10:1)=0.25. ##STR57## N-t-Butoxycarbonylglycyl-3(R)-methyl-β-alanine benzyl ester (2-4)
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Synthesis routes and methods II

Procedure details

A mixture of methyl 2-methyl-5-nitrobenzoate (2.51 g, 12.9mmol) and benzoyl peroxide (containing approx. 25% water) (164 mg, 0.51 mmol) in carbon tetrachloride (50 ml) was purged with nitrogen before removing 12 ml of the solvent by distillation. N-Bromosuccinimide (2.30 g, 12.9 mmol) was then added in small portions to the refluxing mixture under irradiation (60W) and the mixture heated at reflux for 2.5 h under nitrogen. The succinimide was removed by filtration and the filtrate evaporated in vacuo to give crude methyl 2-bromomethyl-5-nitrobenzoate (3.67 g) as a yellow oil. To this was added sodium sulphite (2.43 g, 19.3 mmol) and water (10 ml) and the mixture heated at 90° C. for 3 h. The resulting solution was allowed to cool to room temperature and the solid formed was collected, washed with cold water (2×5 ml), then diethyl ether (3×10 ml), and dried under high vacuum in the presence of phosphorus pentoxide. Two more crops were similarly collected to afford the title product (1.46 g, 38%) as a white solid. mp 290°-297° C. 1H NMR (360 MHz, D6-DMSO) δ 3.84 (3H, s), 4.34 (2H, s), 7.68 (1H, d, J=8.5 Hz),8.30 (1H, dd, J=8.5 and 2.6 Hz), 8.41 (1H, d, J=2.5 Hz). MS (FAB) 274 (M-1).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of detecting Methyl 2-(bromomethyl)-5-nitrobenzoate in Lenalidomide drug substance?

A: this compound (MMM) is identified as a potential genotoxic impurity in Lenalidomide. Genotoxic impurities can interact with DNA and potentially cause mutations, leading to concerns about carcinogenicity or heritable genetic damage. [] Therefore, detecting and quantifying MMM is crucial for ensuring the safety and efficacy of Lenalidomide drug substance.

Q2: How can this compound be quantified in Lenalidomide drug substance?

A: The research article describes a validated RP-HPLC method for quantifying MMM alongside other genotoxic impurities in Lenalidomide. [] This method utilizes a C18 column with a mobile phase composed of 0.1% perchloric acid and a mixture of methanol and acetonitrile. UV detection is employed at a wavelength of 210 nm. The method demonstrates linearity within a specific concentration range, allowing for accurate and precise determination of MMM levels in the drug substance.

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